Product packaging for Maistemonine(Cat. No.:)

Maistemonine

Cat. No.: B1234808
M. Wt: 415.5 g/mol
InChI Key: SKYPPFSYUDCEQR-IGDIMQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maistemonine is a bioactive alkaloid isolated from plants of the Stemona genus, such as Stemona japonica . This compound belongs to the this compound-class of Stemona alkaloids, which are characterized by a stable spiro-carbon center and a pyrrolo[1,2-α]azepine core ring system . Recent studies have revealed significant anti-inflammatory activity in structurally related Stemona alkaloids, suggesting potential research value for this compound in this area . Investigations into similar alkaloids have shown their anti-inflammatory effects to be comparable to the control substance dexamethasone, pointing to a promising avenue for immunological and inflammatory research . Furthermore, the unique and complex structure of this compound makes it a compound of interest in the field of organic synthesis, as demonstrated by studies aiming to achieve its total synthesis . Researchers can utilize this compound to explore its specific mechanism of action, which, once elucidated, can help identify its molecular targets and potential applications in new therapeutic strategies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO6 B1234808 Maistemonine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(1R,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione

InChI

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22+,23+/m0/s1

InChI Key

SKYPPFSYUDCEQR-IGDIMQITSA-N

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C

Canonical SMILES

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C

Synonyms

isomaistemonine
maistemonine

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Maistemonine

Isolation Techniques from Natural Sources

The journey from the natural source, such as the roots of Stemona species, to a pure sample of Maistemonine involves meticulous extraction and purification protocols. ccspublishing.org.cnmdpi.com Modern approaches prioritize efficiency, selectivity, and yield, often employing a combination of solvent-based methods and advanced chromatographic techniques.

Chromatographic Separation Methodologies

Chromatography is the cornerstone of this compound purification, separating it from a host of other related alkaloids and plant metabolites. Various chromatographic methods are employed in sequence, progressing from crude fractionation to final polishing.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. ccspublishing.org.cnresearchgate.net Due to its high resolution and sensitivity, it is often the method of choice for separating structurally similar alkaloids.

Reversed-phase HPLC is commonly utilized, where this compound is separated on a non-polar stationary phase, such as a C18 column. mdpi.comresearchgate.net Gradient elution systems, typically involving a mixture of water (often containing a modifier like formic acid) and organic solvents like acetonitrile (B52724) and methanol (B129727), are employed to achieve effective separation. mdpi.comresearchgate.net For detection, a Diode Array Detector (DAD) is effective, with this compound showing absorbance at a wavelength of 260 nm. researchgate.net In more advanced setups, HPLC systems are coupled with mass spectrometry (MS) and evaporative light scattering detectors (ELSD) for comprehensive profiling of alkaloid fractions. mdpi.com

Table 1: HPLC Parameters for this compound and Related Alkaloids

Parameter Description Source(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.comresearchgate.net
Stationary Phase C18 Columns (e.g., Phenomenex C18, Waters Sunfire C18) mdpi.comresearchgate.net
Mobile Phase Gradient elution with Methanol, Acetonitrile, and aqueous Formic Acid mdpi.comresearchgate.net
Detection Diode Array Detector (DAD) at 260 nm for this compound researchgate.net

| Application | Analytical quantification and final purification (preparative scale) | ccspublishing.org.cnresearchgate.net |

Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that serves as a high-speed, efficient alternative to both normal- and reversed-phase HPLC. wikipedia.org SFC employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency without the high back-pressures associated with UHPLC. nih.gov

SFC is particularly well-suited for the separation and purification of chiral compounds and natural products. chromatographyonline.com Given that Stemona extracts are complex mixtures containing numerous structurally related and often chiral alkaloids, SFC presents a significant methodological advantage. It reduces the consumption of toxic organic solvents and can offer complementary selectivity to HPLC. chromatographyonline.com While specific applications of SFC for this compound isolation are not extensively detailed, its proven efficacy in pharmaceutical and natural product analysis makes it a key advanced methodology for separating complex alkaloid mixtures. rsc.org

Table 2: Comparison of SFC and HPLC Characteristics

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC) Source(s)
Primary Mobile Phase Supercritical CO₂ Aqueous buffers, organic solvents (e.g., acetonitrile, methanol) researchgate.netwikipedia.org
Solvent Consumption Significantly lower organic solvent usage Higher organic solvent usage chromatographyonline.com
Separation Speed Typically faster due to low viscosity and high diffusivity Varies; can be time-consuming chromatographyonline.com
Common Application Chiral separations, natural products, thermally labile molecules Broad applicability, including polar and non-polar compounds researchgate.netwikipedia.org

| Environmental Impact | Considered a "green" technology | Generates more liquid solvent waste | |

Before the final polishing with preparative HPLC, multi-step preparative chromatography is essential for the initial fractionation of the crude alkaloid extract. These strategies are designed to isolate fractions enriched with this compound.

A common initial step is flash column chromatography over a silica (B1680970) gel stationary phase. acs.org In this technique, the crude extract is separated using a solvent gradient of increasing polarity, such as petroleum ether and ethyl acetate. acs.org This process effectively separates compounds based on their polarity, yielding simplified fractions.

Following initial fractionation, other chromatographic techniques may be employed. For instance, Sephadex LH-20 column chromatography , a size-exclusion method, can be used to further purify the this compound-containing fraction. mdpi.com In some protocols, preparative Thin-Layer Chromatography (TLC) is used for small-scale purifications. researchgate.net The ultimate step in the purification train is often preparative HPLC , which provides the high resolution needed to isolate this compound in a pure form suitable for recrystallization and structural analysis. ccspublishing.org.cn

Table 3: Preparative Chromatography Stages for this compound Isolation

Stage Chromatographic Method Stationary Phase Purpose Source(s)
Initial Fractionation Flash Column Chromatography Silica Gel Crude separation of alkaloids based on polarity acs.org
Secondary Purification Column Chromatography Sephadex LH-20 Further purification of enriched fractions mdpi.com

| Final Purification | Preparative HPLC | C18 Reversed-Phase | Isolation of high-purity this compound for analysis | ccspublishing.org.cn |

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Extraction and Purification Enhancements

The isolation of this compound begins with its extraction from the plant matrix, typically the roots of Stemona japonica or Stemona mairei. acs.orgccspublishing.org.cn Modern approaches utilize solvent-based methods that are optimized for selectively extracting alkaloids. The process generally starts with the maceration of the dried, powdered plant material in a polar solvent, such as 95% ethanol, to produce a crude extract. ccspublishing.org.cn

To selectively isolate the alkaloids from the crude extract, a liquid-liquid acid-base extraction is performed. This technique leverages the basic nature of alkaloids. The principles are as follows:

The crude extract is dissolved and partitioned between an organic solvent and an acidic aqueous solution. In the acidic solution, the basic nitrogen atom of the alkaloids becomes protonated, rendering them soluble in the aqueous layer while neutral and acidic compounds remain in the organic layer.

The layers are separated, and the aqueous layer containing the protonated alkaloids is collected.

This aqueous layer is then made basic, often with the addition of a base like aqueous ammonia (B1221849) (NH₃). researchgate.net This deprotonates the alkaloids, converting them back to their free-base form.

The now neutral, water-insoluble alkaloids are extracted back into an immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. acs.org

This acid-base partitioning is a highly effective enhancement that purifies the "total alkaloid fraction," which can then be concentrated and subjected to the chromatographic methodologies described above. ccspublishing.org.cn

Automated Purification Systems

The isolation of this compound from its natural source, the roots of Stemona japonica, involves a multi-step process that has been significantly streamlined by the advent of automated purification systems. nih.govcabidigitallibrary.org These systems offer a high degree of efficiency and reproducibility, which are crucial for obtaining the pure compound required for subsequent structural analysis.

Initially, a crude extract is obtained from the plant material through solvent extraction. This extract, a complex mixture of various secondary metabolites, is then subjected to fractionation using techniques like liquid-liquid partitioning. nih.gov The fraction containing this compound is then introduced into an automated purification system.

These systems typically employ high-performance liquid chromatography (HPLC) or other chromatographic techniques. nih.govsurgicophilippines.com Automated systems can process multiple samples simultaneously, utilizing pre-programmed gradients and detection methods to separate the target compound from impurities. promega.jpallsheng.combiosan.lv Magnetic bead-based purification is another automated approach that offers rapid and efficient isolation of target molecules. promega.jpbiosan.lv The use of pre-filled cartridges and disposable consumables in some systems minimizes the risk of cross-contamination and reduces manual intervention. biosan.lv The result is a highly purified sample of this compound, ready for detailed structural elucidation.

Sophisticated Spectroscopic and Spectrometric Characterization

Once isolated, this compound is subjected to a battery of advanced spectroscopic and spectrometric techniques to unravel its intricate three-dimensional structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of this compound. libretexts.orgnih.gov By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. libretexts.orgmlsu.ac.in

Given the complexity of this compound, one-dimensional (1D) NMR spectra often suffer from signal overlap, making unambiguous assignments difficult. nih.gov Multidimensional NMR techniques, such as 2D and 3D-NMR, circumvent this issue by spreading the signals across two or three frequency dimensions, thereby enhancing resolution. nih.govbitesizebio.comwikipedia.org

Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other and thus providing information about the carbon skeleton. wikipedia.orgrsc.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with those of carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), allowing for the complete assignment of all proton and carbon signals in the molecule. wikipedia.orgbhu.ac.in NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical assignments as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative configuration of stereocenters in this compound. rsc.org

Table 1: Key 2D-NMR Experiments for this compound's Structural Elucidation

Experiment Information Provided
COSY Reveals scalar couplings between protons, establishing H-H connectivity.
TOCSY Shows correlations between all protons within a spin system.
HSQC Correlates protons directly attached to heteronuclei (e.g., ¹³C).
HMBC Shows long-range correlations (2-3 bonds) between protons and heteronuclei.
NOESY Identifies protons that are spatially close, providing through-space correlations for stereochemical analysis.

While solution-state NMR provides information about the average conformation of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and conformation of this compound in its crystalline or solid form. diva-portal.orgpreprints.org This technique is particularly valuable for studying molecules that are not soluble or that may adopt different conformations in the solid state compared to in solution. preprints.org

By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide precise measurements of internuclear distances and torsion angles. mdpi.com Magic-angle spinning (MAS) is a key technique used in ssNMR to improve resolution by spinning the sample at a specific angle relative to the magnetic field. mdpi.comnih.gov Conformational analysis of this compound using ssNMR can help to refine the three-dimensional model of the molecule and provide a more complete understanding of its structural properties. diva-portal.orgmdpi.com

Multidimensional NMR Techniques (2D-NMR, 3D-NMR)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgbioanalysis-zone.com

This high level of accuracy is possible because the exact mass of an atom is not an integer, due to the mass defect arising from nuclear binding energies. libretexts.org By comparing the experimentally measured exact mass with the calculated exact masses of potential molecular formulas, the correct elemental composition of this compound can be confidently established. libretexts.orgalgimed.com

Table 2: Example of HRMS Data for Molecular Formula Determination

Molecular Formula Calculated Exact Mass (Da)
C₂₀H₂₇NO₄ 345.1940
C₁₉H₂₅N₃O₄ 345.1845
C₁₈H₂₇NO₆ 345.1838

Note: This table provides a hypothetical example to illustrate the principle. The actual molecular formula of this compound would be confirmed by matching its measured exact mass to the calculated value.

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of this compound by analyzing its fragmentation pattern. labmanager.comwikipedia.org In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer (MS1). wikipedia.orgnationalmaglab.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. labmanager.comwikipedia.org

The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2). wikipedia.orgunt.edu The fragmentation pattern provides a wealth of structural information, as the molecule breaks apart at its weakest bonds in a predictable manner. unt.edunih.gov By analyzing the masses of the fragment ions, it is possible to piece together the different structural motifs within this compound, confirming the connectivity of its rings and substituent groups. labmanager.comnationalmaglab.org This fragmentation data complements the information obtained from NMR spectroscopy, providing a comprehensive and robust structural elucidation of the molecule. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. researchgate.net This technique is particularly crucial for complex natural products like this compound, where a multitude of stereocenters can make structural assignment by other spectroscopic methods challenging. The method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. fzu.cz

The determination of absolute configuration is possible due to the phenomenon of anomalous scattering (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the inversion symmetry of the diffraction pattern, allowing for the differentiation between a molecule and its mirror image (enantiomer). researchgate.net For organic compounds composed primarily of light atoms (C, H, N, O), this effect is weak. However, modern diffractometers and techniques can still provide reliable assignments. researchgate.net The structure of synthetic (±)-maistemonine was confirmed using this powerful technique. acs.org

Single-Crystal X-ray Diffraction (SCXRD) Studies

In the study of this compound isolated from the roots of Stemona japonica, SCXRD analysis was instrumental. ccspublishing.org.cnepa.gov Researchers successfully obtained suitable crystals of natural this compound by recrystallization from a mixture of n-hexane and ethyl acetate. ccspublishing.org.cnepa.gov The analysis not only confirmed the molecular structure but also unequivocally established its absolute configuration. ccspublishing.org.cn

The crystallographic data revealed that natural this compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group, a prerequisite for determining the absolute configuration of an enantiomerically pure substance. ccspublishing.org.cnepa.gov The structure of a synthetic version of this compound was also corroborated by single-crystal X-ray analysis, providing definitive proof of its successful synthesis. It is noteworthy that the natural this compound differs from the synthetic racemic compound, which crystallizes in the triclinic space group P-1. ccspublishing.org.cn A comparison of the two structures showed that the lactone rings (Ring E) are almost perpendicular to each other when the rest of the molecular frameworks are overlapped. ccspublishing.org.cn

Crystallographic Data for Natural this compound ccspublishing.org.cnepa.gov

ParameterValue
Molecular FormulaC₂₃H₂₉NO₆
Molecular Weight415.47
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5698(6)
b (Å)14.0460(11)
c (Å)17.8815(17)
Volume (ų)2152.4(3)
Z4
Calculated Density (g/cm³)1.282
Radiation (Å)0.71079
Final R indices [I > 2σ(I)]R = 0.0535, wR = 0.1067

Total Synthesis and Semi Synthetic Strategies of Maistemonine and Analogues

Retrosynthetic Analysis and Key Transformations in Maistemonine Total Synthesis

The total synthesis of this compound, a complex pentacyclic Stemona alkaloid, presents a significant challenge due to its intricate molecular architecture, which includes an azatetracyclic 7,5,5,5-ring system and two adjacent heteroquaternary stereocenters. acs.orgclockss.org Retrosynthetic analysis involves conceptually deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in

Initial retrosynthetic strategies for (±)-Maistemonine identified the α-methyl-γ-butyrolactone side chain (ring E) as a moiety that could be installed late in the synthesis. acs.org This could be achieved through a stereoselective carbonyl allylation followed by lactonization of a suitable aldehyde precursor. acs.org This aldehyde can be derived from the oxidative cleavage of an alkene intermediate. acs.org Further deconstruction of the molecule points to the formation of Ring D via a Dieckmann condensation. acs.org This simplifies the target to a key tricyclic intermediate, where the primary challenge becomes the stereoselective creation of the oxa-quaternary center at C-12. acs.org

A second-generation retrosynthetic analysis focused on a more efficient construction of the core pyrrolo[1,2-a]azepine skeleton. acs.org This approach envisioned building the bicyclic core through a highly stereoselective desymmetrizing intramolecular Schmidt reaction from an azido-ketone. acs.org This key intermediate was designed to be accessible in fewer steps from inexpensive starting materials. acs.org

Key transformations that are central to the successful synthesis of the this compound core include:

Intramolecular Schmidt Reaction: A critical step for constructing the pyrrolo[1,2-a]azepine core. acs.orgresearchgate.netnih.gov

Dieckmann Condensation: Utilized for the formation of the D ring. acs.org

Intramolecular Ketone-Ester Condensation: A novel protocol developed to construct the spiro-γ-butyrolactone ring (Ring D). acs.orgresearchgate.netnih.gov

Carbonyl Allylation/Lactonization: A one-pot procedure to stereoselectively install the vicinal butyrolactone moiety in the final stages of the synthesis. acs.orgresearchgate.netnih.gov

Stereoselective Construction of the Polycyclic Core

The construction of this compound's complex polycyclic core, a 7,5,5,5-fused azatetracyclic system, requires precise control of stereochemistry. acs.org Synthetic strategies have focused on the efficient assembly of this framework, particularly the pyrrolo[1,2-a]azepine nucleus common to many Stemona alkaloids. acs.orgresearchgate.net

Two primary approaches have been successfully developed for this purpose. acs.orgresearchgate.net The first involves a tandem semipinacol/Schmidt rearrangement of a secondary azide. acs.orgresearchgate.net While effective, this route was ultimately deemed less efficient due to the lengthy sequence required to prepare the necessary substrate. acs.org

A more streamlined and highly stereoselective approach involves a desymmetrizing intramolecular Schmidt reaction. acs.orgresearchgate.net This key reaction establishes the bicyclic subunit with excellent stereocontrol. acs.org The construction of the spiro-γ-butyrolactone (ring D), another common feature of this alkaloid class, was achieved through a novel strategy involving an intramolecular ketone-ester condensation, forming the C14–C15 bond. acs.org The stereoselective introduction of the oxa-quaternary center at C-12 was another critical step, successfully accomplished by treating a potassium enolate with molecular oxygen in the presence of a cerium chloride catalyst, which yielded a separable mixture of diastereoisomeric alcohols. acs.org Finally, the vicinal butyrolactone side chain was installed stereoselectively using a one-pot epimerization at C-3 combined with a carbonyl allylation/lactonization sequence. acs.orgresearchgate.netnih.gov

Enantioselective Approaches to this compound Synthesis

While the initial total syntheses of this compound produced the racemic form (±)-Maistemonine, significant efforts in the field have focused on enantioselective methods to access specific stereoisomers of related alkaloids. acs.orgresearchgate.net These approaches are crucial for preparing optically pure compounds. researchgate.net Enantioselective synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. researchgate.net

In the synthesis of the related alkaloid (–)-stemoamide, an enantioselective approach was demonstrated where the key stereogenic center was installed with high enantiomeric excess (97.7% ee) using Noyori's ruthenium complex for the asymmetric transfer hydrogenation of an alkynone. researchgate.net Another key step in this synthesis involved an iron(III) chloride-promoted N-iminium ion cyclization, a biomimetic process that initially produced a mixture of diastereomers, which was then enriched through a silver-catalyzed cycloisomerization. researchgate.net

For the synthesis of (−)-isostemonamine, another related alkaloid, a key reaction was the regioselective oxidation of a diketone intermediate using a chiral oxaziridine, which diastereoselectively produced an alcohol with the desired stereochemistry. clockss.org Such strategies, which establish critical stereocenters early and with high enantioselectivity, are fundamental to the asymmetric total synthesis of complex alkaloids like this compound. clockss.orgresearchgate.net

Divergent Synthetic Pathways for this compound-Class Alkaloids

A divergent synthetic strategy enables the creation of multiple, structurally related natural products from a single, late-stage common intermediate. researchgate.netnih.gov This approach is highly efficient for building libraries of related compounds for further study. In the context of this compound synthesis, a divergent approach has been successfully employed to synthesize other Stemona alkaloids, such as (±)-stemonamide and (±)-isothis compound. acs.orgresearchgate.netnih.gov

From a common intermediate used in the this compound synthesis, the pathway can be directed toward (±)-stemonamide. acs.orgnih.gov This demonstrates the power of a divergent strategy, where slight modifications in the final synthetic steps can yield different members of the alkaloid family. researchgate.net Similarly, (±)-isothis compound was obtained directly from the synthetic (±)-maistemonine via epimerization at the C-12 position, showcasing another facet of divergent synthesis from the final product itself. acs.orgnih.gov Such pathways are valuable as they leverage the effort invested in constructing a complex core structure to access multiple targets. nih.gov

Biomimetic Synthesis Investigations

Biomimetic synthesis aims to replicate nature's biosynthetic pathways in the laboratory, often without the use of enzymes. researchgate.net These strategies can provide elegant and efficient routes to complex natural products. In the synthesis of this compound-class alkaloids, investigations have considered biomimetic-type transformations. acs.orgoup.com

For instance, the ease of a transannular epoxide opening observed during one synthetic route supported a working hypothesis of a biomimetic process. acs.org In the broader context of alkaloid synthesis, biomimetic transformations such as the transformation of (±)-alopecuridine to (±)-sieboldine A have been reported, highlighting the utility of this approach. oup.comoup.com An iron(III) chloride promoted N-iminium ion cyclization used in the synthesis of (-)-stemoamide is also described as a bioinspired reaction. researchgate.net While a full biomimetic total synthesis of this compound has not been detailed, these examples underscore the strategic value of considering nature's own synthetic logic when designing laboratory syntheses.

Catalytic Reactions in this compound Construction

Catalytic reactions are essential for the efficient and selective synthesis of complex molecules like this compound, as they allow transformations to occur with high speed and precision, often under mild conditions, without being consumed in the process. acs.orglibretexts.org The total synthesis of this compound and its analogues employs several key catalytic steps to construct its intricate polycyclic framework. acs.orgnih.gov

A highly stereoselective desymmetrizing intramolecular Schmidt reaction, which is acid-catalyzed, is fundamental for creating the pyrrolo[1,2-a]azepine core. acs.orgnih.gov Other notable catalytic reactions include the Lindlar reduction for the stereoselective synthesis of a cis-alkene and the use of a cerium(III) chloride catalyst for the hydroxylation of an enolate to establish the C-12 oxa-quaternary center. acs.org Broader synthetic efforts toward related complex alkaloids have also utilized advanced catalytic methods, such as gold(I)/copper(II)-cocatalyzed tandem cyclizations and palladium-catalyzed annulations, demonstrating the wide applicability of catalysis in modern organic synthesis. acs.orgoup.com

Table 1: Key Catalytic Reactions in the Synthesis of this compound and Related Alkaloids

Reaction Catalyst / Reagent Purpose in Synthesis Reference(s)
Desymmetrizing Intramolecular Schmidt Reaction Lewis Acid or Brønsted Acid Construction of the pyrrolo[1,2-a]azepine core acs.orgresearchgate.netnih.gov
Lindlar Reduction Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) Reduction of an alkyne to a cis-alkene acs.org
Enolate Hydroxylation CeCl₃·7H₂O Stereoselective introduction of a hydroxyl group to form the C-12 oxa-quaternary center acs.org
Asymmetric Transfer Hydrogenation Noyori's Ruthenium Complex Enantioselective reduction of an alkynone to establish a key stereocenter in (-)-stemoamide synthesis researchgate.net
Cycloisomerization Silver Catalyst Enrichment of diastereomers in (-)-stemoamide synthesis researchgate.net
Tandem Cyclization/Semipinacol Reaction Gold(I)/Copper(II) Co-catalysis Construction of aza/oxa-spirodecane skeletons in related systems acs.org

Semi-Synthetic Derivatization for Structural Diversity

Semi-synthesis is a powerful strategy that uses a natural product as a starting material to create new analogues through chemical modifications. tapi.com This approach is often more practical than total synthesis for generating a library of related compounds, aiming to enhance properties or explore structure-activity relationships. researchgate.netnih.gov By introducing various functional groups or modifying the core structure, semi-synthesis allows for the rapid generation of chemical diversity. nih.govnih.gov

In the context of this compound, a prime example of semi-synthetic derivatization is the epimerization of the natural product to its diastereomer, Isothis compound. acs.orgclockss.org This transformation, which occurs upon letting a sample of this compound stand in a CDCl₃ solution at room temperature, provides access to a related natural product and allows for the study of its distinct properties. clockss.org The divergent synthesis of Stemonamide from a late-stage this compound intermediate can also be viewed through the lens of semi-synthesis, as it modifies a complex, pre-formed core to achieve structural diversity. acs.orgnih.gov These derivatization efforts are crucial for building a collection of structurally diverse but related alkaloids, which is fundamental for further chemical and biological investigations. researchgate.net

Chemical Modifications of Isolated this compound

Direct chemical modification of this compound isolated from natural sources represents a straightforward approach to generating structural analogues for structure-activity relationship (SAR) studies. This semi-synthetic route leverages the readily available natural product as an advanced scaffold.

One of the key modifications reported in the literature is the epimerization at the C-12 position. The total synthesis of (±)-maistemonine also led to a method for its conversion to (±)-isothis compound. acs.orgnih.gov This transformation involves the epimerization of this compound at C-12, providing access to its stereoisomer and demonstrating the chemical reactivity of the this compound core. acs.org This process was crucial in unambiguously confirming the structures of both synthetic (±)-maistemonine and (±)-isothis compound for the first time through X-ray crystallographic analysis. acs.org

Additionally, phytochemical investigations have revealed naturally occurring "degraded" maistemonines, which can be seen as natural analogues. For instance, stemajapines A and B, isolated from Stemona japonica, are this compound-class alkaloids that lack the characteristic spiro-lactone ring and a skeletal methyl group found in this compound. researchgate.net The existence of these compounds suggests that the spiro-lactone moiety is a viable position for modification to alter the compound's biological profile. researchgate.net

Table 1: Reported Modifications and Analogues of this compound

Original Compound Modification/Strategy Resulting Analogue(s) Key Finding Reference(s)
(±)-Maistemonine Epimerization at C-12 (±)-Isothis compound Provided access to a key stereoisomer and confirmed its structure. acs.org, nih.gov

Synthesis of this compound Analogues with Modified Pharmacophores

The synthesis of this compound analogues with deliberately altered pharmacophores is essential for exploring the chemical space around the natural product and identifying key structural motifs responsible for its biological activity. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. Synthetic strategies have focused on modifying both the core ring system and the side-chain functionalities.

The first total synthesis of (±)-maistemonine by Tu and colleagues also enabled a divergent synthesis of the related Stemona alkaloid, (±)-stemonamide, from a shared intermediate. acs.orgrsc.org This work showcases an efficient strategy for generating structural diversity. The synthesis plan was designed so that a common intermediate could be diverted to produce different, but structurally related, natural products. acs.orgresearchgate.net This approach is highly valuable for producing a range of analogues for comparative biological testing.

The core of this synthetic achievement relied on several key chemical reactions:

Desymmetrizing Intramolecular Schmidt Reaction: A highly stereoselective reaction used to construct the fundamental pyrrolo[1,2-a]azepine core of the Stemona alkaloids. acs.orgnih.gov

Intramolecular Ketone-Ester Condensation: A novel protocol developed to build the common spiro-γ-butyrolactone ring system. acs.orgnih.govresearchgate.net

One-Pot Carbonyl Allylation/Lactonization: A procedure used in the final stages to stereoselectively install the vicinal butyrolactone moiety of this compound. acs.org

By manipulating these synthetic sequences, analogues with modified pharmacophores can be produced. For example, the synthesis of stemonamide represents a modification of the side-chain pharmacophore attached to the core azatetracyclic system. acs.org The development of such synthetic routes is critical for creating novel compounds that may possess enhanced or different biological activities compared to the parent molecule. rsc.orgworktribe.com

Table 2: Key Synthetic Strategies for this compound and Analogues

Strategy Target Compound(s) Key Reactions Employed Significance Reference(s)
Total Synthesis (±)-Maistemonine Intramolecular Schmidt reaction, Ketone-ester condensation, Reformatsky reaction First successful total synthesis of this complex alkaloid. rsc.org, acs.org
Divergent Synthesis (±)-Stemonamide Utilized a common intermediate from the this compound synthesis pathway Efficiently generated a structural analogue with a modified side-chain. acs.org, nih.gov

Biosynthetic Pathway Elucidation of Maistemonine in Natural Systems

Precursor Incorporation and Isotopic Labeling Studies

The investigation into the biogenesis of Stemona alkaloids, including maistemonine, relies heavily on precursor incorporation experiments coupled with isotopic labeling. wikipedia.org This technique involves feeding a plant or cell culture with a potential precursor molecule that has been "labeled" with a heavy, non-radioactive isotope (like ¹³C or ¹⁵N) or a radionuclide. wikipedia.orgnih.gov By tracking the position of these isotopes in the final natural product, researchers can deduce the original building blocks and the sequence of their assembly. biorxiv.orgnih.gov

Studies on various Stemona alkaloids have provided a foundational understanding of the precursor molecules. The core structure of these alkaloids, a pyrrolo[1,2-a]azepine nucleus, is believed to originate from amino acid precursors. researchgate.netmagtech.com.cn Based on the structural features and biogenetic considerations for the broader class of Stemona alkaloids, it is proposed that the this compound skeleton is assembled from several key intermediates:

L-ornithine and Glutamic Acid : These amino acids are considered the primary sources for the nitrogen-containing pyrrolidine (B122466) ring system, which forms the initial core of the alkaloid structure. researchgate.net

Terpenoid Units : The carbon chains that adorn the core nucleus, often forming lactone rings, are thought to be derived from hemiterpene or monoterpene precursors. researchgate.net Specifically, the side chains are proposed to come from isoprene (B109036) units, which are fundamental building blocks in terpene biosynthesis. researchgate.net

While the complete, step-by-step pathway to this compound is still under investigation, a plausible biogenetic route has been proposed based on the co-occurrence of related alkaloids within Stemona species, such as S. mairei, S. japonica, and S. sessilifolia. thieme-connect.com

The prevailing hypothesis suggests that this compound is derived from a protostemonine-type precursor. thieme-connect.com This proposed pathway involves several key transformations:

Formation of a Protostemonine-type Intermediate : The biosynthesis is thought to begin with the assembly of a protostemonine-like structure, which features a distinct pyrrolo[1,2-a]azepine core with specific carbon side chains. thieme-connect.com

Spiro-lactone Formation : A key proposed step in the formation of this compound from a protostemonine (B150507) precursor is a significant skeletal rearrangement. This involves the opening of an oxygen bridge characteristic of protostemonine (between C-8 and C-11) and the subsequent formation of a new bond to create a distinctive spiro-lactone system at C-9a. thieme-connect.com This rearrangement is a critical juncture that diverges the pathway towards the stemonamine group of alkaloids, to which this compound belongs. thieme-connect.comrsc.org

This biogenetic relationship helps to explain the structural diversity observed within the Stemona alkaloid family, where complex molecules like this compound can arise from common, earlier intermediates through a series of species-specific chemical modifications. thieme-connect.commdpi.com

Identification of Early Biosynthetic Intermediates

Enzymatic Characterization in this compound Biosynthesis

Identifying the specific enzymes that catalyze the proposed biosynthetic steps is a frontier in Stemona alkaloid research. The functional analysis of these biocatalysts provides definitive proof of the pathway and offers tools for future biotechnological applications. nih.govrsc.org

Direct enzymatic studies for the this compound pathway are not yet extensively reported in the literature. However, based on the proposed biosynthetic transformations, several classes of enzymes are expected to play crucial roles. ijpsjournal.comtudublin.iemdpi.com These would likely include:

Synthases and Ligases : To construct the initial carbon-nitrogen framework from amino acid and terpenoid precursors. nih.gov

Oxidoreductases (e.g., Cytochrome P450s) : To perform hydroxylations, oxidations, and the intricate ring-closing and rearrangement reactions that form the complex polycyclic structure. mdpi.com

Transferases : To add functional groups to the alkaloid scaffold.

Characterizing these enzymes would typically involve isolation from Stemona plant material, followed by in vitro assays to confirm their specific catalytic activity using synthesized substrate molecules. nih.gov

Understanding how Stemona plants control the production of this compound and other alkaloids is essential. Research into the genetic and proteomic regulation of Stemona alkaloid biosynthesis has provided initial insights. nih.gov

One study investigated the effect of chitosan (B1678972), a known elicitor that can trigger defense responses and secondary metabolite production in plants, on the proteome of Stemona roots. nih.govscialert.net The findings revealed changes in the expression levels of several proteins, suggesting their involvement in the regulation of alkaloid biosynthesis:

Glutathione S-transferase : This enzyme was found to be down-regulated after chitosan treatment. It is hypothesized that this enzyme may be involved in detoxification, and its suppression could be linked to the stress response that enhances alkaloid production. nih.govscialert.net

Heat Shock Protein : In contrast, the expression of a heat shock protein was up-regulated. nih.govscialert.net Heat shock proteins are often produced in response to cellular stress and may act as signals to activate defense mechanisms, including the synthesis of protective alkaloids. nih.govscialert.net

These findings suggest that this compound production is likely part of a complex, inducible plant defense system, regulated by a network of stress-responsive genes and proteins.

Functional Analysis of Key Biosynthetic Enzymes

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising strategy for the sustainable production of complex natural products like this compound. nih.govwikipedia.org This field uses recombinant DNA technology to introduce and optimize metabolic pathways in microbial hosts, such as E. coli or yeast, turning them into cellular factories for a desired compound. nih.govrpi.edu

The process for engineering this compound production would involve several key steps:

Gene Discovery : Identifying all the genes that encode the biosynthetic enzymes in the this compound pathway from the native Stemona plant.

Heterologous Expression : Transferring these genes into a suitable host microorganism. mdpi.com

Pathway Optimization : Modifying the host's metabolism to increase the supply of necessary precursors (like L-ornithine and terpene units) and to redirect metabolic flux towards the production of this compound. mdpi.com

Currently, the application of metabolic engineering for the de novo biosynthesis of this compound has not been reported. The primary bottleneck is the incomplete characterization of the full set of biosynthetic genes and enzymes responsible for its formation. As more research elucidates the genetic basis of the pathway, metabolic engineering will become a viable and powerful tool for producing this complex alkaloid.

Heterologous Expression Systems for Pathway Reconstruction

The complete biosynthetic pathway of this compound has not yet been fully elucidated, and consequently, its reconstruction in a heterologous host has not been reported in current scientific literature. The identification of the specific biosynthetic gene cluster (BGC) responsible for producing the core Stemona alkaloid structure in plants like Stemona japonica or Stemona mairei is a critical prerequisite that remains an area for future research. thaiscience.inforesearcher.life Once the genes encoding the necessary enzymes are identified, heterologous expression would be a powerful strategy to verify their functions and reconstruct the pathway. nih.govnih.gov

Heterologous expression involves transferring the entire metabolic pathway from the native organism, which is often difficult to cultivate, into a more tractable host organism. nih.gov This process is invaluable for studying complex biosynthetic pathways and enabling the sustainable production of valuable natural products. mdpi.comrsc.org For a complex molecule like this compound, this would involve several key steps:

BGC Identification: The initial step would be to sequence the genome of a this compound-producing Stemona species and use bioinformatics tools to identify the putative BGC. nih.gov Plant BGCs for alkaloids can be large and complex, sometimes scattered across the genome, making their identification challenging. biorxiv.orgbiorxiv.org

Gene Cloning and Vector Assembly: Once identified, the genes encoding the biosynthetic enzymes would need to be cloned into suitable expression vectors. Techniques like Transformation-Associated Recombination (TAR) in yeast are often employed for assembling large DNA fragments containing entire pathways. nih.gov

Host Selection: The choice of a heterologous host is crucial. Common hosts for expressing plant pathways include baker's yeast (Saccharomyces cerevisiae) and Escherichia coli. mdpi.comnih.gov Yeast is often preferred for plant enzymes as it is a eukaryote and can perform necessary post-translational modifications. nih.gov

Pathway Expression and Verification: The assembled pathway is then introduced into the host. Successful expression would ideally lead to the production of this compound or key intermediates, which would confirm the function of the cloned genes. mdpi.comnih.gov

While this strategy has been successfully applied to many other complex natural products, its application to this compound biosynthesis awaits the foundational discovery of the relevant genes and enzymes. nih.govrsc.org

Optimization of Biosynthetic Yields

Optimizing the biosynthetic yield of this compound in a heterologous system is a subsequent, yet crucial, step that would follow the successful reconstruction of its pathway. As of now, research has focused on optimizing the extraction of related alkaloids from plant sources rather than optimizing biosynthetic production in a microbial host. researchgate.net However, established metabolic engineering principles provide a clear roadmap for how yields could be enhanced in the future. ebsco.comrsc.org

Metabolic engineering aims to modify and optimize the metabolic pathways within an organism to increase the production of a target compound. ebsco.com For this compound, this would involve identifying and overcoming metabolic bottlenecks that limit its production in a heterologous host. nih.gov

Key strategies for optimizing biosynthetic yields include:

Enhancing Precursor Supply: The biosynthesis of this compound likely derives from common primary metabolites. thaiscience.info Engineering the host's central metabolism to increase the intracellular pools of these precursors is a primary strategy for boosting the final product yield. nih.gov

Elimination of Competing Pathways: Native metabolic pathways in the host organism might consume the precursors or intermediates needed for this compound synthesis. Deleting the genes for these competing pathways can significantly increase the availability of building blocks for the target molecule. nih.gov

The following table outlines the proposed biosynthetic origins for different classes of Stemona alkaloids, which provides a basis for understanding the precursor molecules that would need to be optimized in a heterologous production system. thaiscience.info

Alkaloid Skeletal TypeProposed Precursor OriginRepresentative Alkaloid
Croomine Derived from spermidineCroomine
Stichoneurine Terpenoid origin for C- and D-ringsNeotuberostemonine
Protostemonine Terpenoid origin; derived from protostemonineThis compound

This table is based on proposed biosynthetic relationships and highlights the foundational precursors that would be targets for optimization in a metabolic engineering strategy. thaiscience.info

Successful application of these optimization strategies has the potential to enable the industrial-scale production of this compound and related compounds, providing a sustainable alternative to chemical synthesis or extraction from slow-growing plant sources. nih.govrsc.org However, this remains a future goal pending the initial elucidation and heterologous reconstruction of the this compound biosynthetic pathway.

Molecular and Cellular Mechanisms of Maistemonine Action

Target Identification and Validation at the Molecular Level

Identifying the direct molecular targets of a bioactive compound is a critical first step in understanding its mechanism. bu.edu Modern biochemical and analytical techniques offer powerful strategies for target discovery and validation. bu.edu

Proteomics, the large-scale study of proteins, provides robust methods for identifying the cellular partners of small molecules like Maistemonine. thermofisher.com These approaches are essential for moving beyond a known biological effect to uncover the direct molecular interactions responsible for that effect. bu.edu

One common strategy involves affinity-based protein profiling, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. bu.edu The captured proteins are then identified using mass spectrometry (MS), a sensitive technique that measures the mass-to-charge ratio of ions to identify and quantify molecules. thermofisher.comresearchgate.net

Another powerful method is the Cellular Thermal Shift Assay (CETSA®) and its proteome-wide implementation, known as Proteome Integral Solubility Alteration (PISA). bu.edu These techniques are based on the principle that a protein's thermal stability changes when it binds to a ligand. bu.edu By heating cells or cell lysates treated with the compound and comparing the remaining soluble proteins to untreated controls via quantitative mass spectrometry, researchers can identify proteins that have been stabilized by the compound, indicating a direct interaction. bu.edu

While these methods are at the forefront of target identification, specific proteomic studies to systematically map the direct protein interactors of this compound are not yet widely available in the scientific literature.

To gain a broader perspective on the cellular response to a compound, researchers employ transcriptomic and metabolomic profiling. Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how the compound alters gene expression. nih.gov Metabolomics involves the comprehensive study of small molecules, or metabolites, within cells and tissues, providing a functional readout of cellular activity. nih.gov

Transcriptomic Profiling: This approach can reveal entire pathways that are activated or suppressed by this compound. For instance, transcriptome analysis of cells treated with a bioactive compound can show upregulation of stress-response genes or downregulation of genes involved in cell proliferation. nih.gov Studies on related plant species have used transcriptomics to uncover genes involved in various biological processes. researchgate.net

Metabolomic Profiling: By measuring changes in the levels of hundreds of metabolites, this technique offers a snapshot of the cell's metabolic state. kib.ac.cn An analysis might reveal, for example, that this compound treatment leads to shifts in amino acid synthesis or central energy metabolism, pointing towards specific enzymatic or pathway modulation. nih.gov High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is a cornerstone technology for these analyses. nih.gov

Together, these "-omics" technologies provide a systems-level view of a compound's impact, generating hypotheses about its mechanism of action that can then be tested at the molecular level. nih.govkib.ac.cn

Proteomic Approaches for Protein-Ligand Interactions

Specific Molecular Interactions of this compound with Biological Macromolecules

Following target identification, the next step is to characterize the precise nature of the interaction between the compound and its biological macromolecule targets, such as receptors or enzymes.

Many drugs and bioactive compounds exert their effects by binding to specific receptors on the cell surface or within the cell. The primary, or "orthosteric," site is where the body's own signaling molecule (endogenous ligand) binds. wikipedia.org However, some compounds function as allosteric modulators by binding to a different, topographically distinct site on the receptor. wikipedia.orgmdpi.com

This allosteric binding induces a conformational change in the receptor, which in turn alters the binding or efficacy of the endogenous ligand at the orthosteric site. universiteitleiden.nlrsc.org Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the receptor's response to the orthosteric ligand. wikipedia.orgfrontiersin.org

Negative Allosteric Modulators (NAMs): Reduce the receptor's response to the orthosteric ligand. wikipedia.orgfrontiersin.org

Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block other modulators from binding. wikipedia.orgfrontiersin.org

Allosteric modulation offers a more subtle way to "tune" a receptor's activity rather than simply turning it on or off, which can be a therapeutic advantage. universiteitleiden.nl Currently, specific studies detailing this compound's binding to particular receptors or its potential role as an allosteric modulator have not been reported.

Enzymes are common targets for therapeutic compounds. sci-hub.se The study of enzyme inhibition kinetics provides detailed insight into how a compound interferes with enzyme function. nih.gov Reversible inhibition is typically categorized into three main types:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). khanacademy.orgucl.ac.ukyoutube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. khanacademy.orgucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. This type of inhibition reduces both Vmax and Km. sci-hub.seyoutube.com

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Research on this compound-class alkaloids isolated from Stemona japonica, such as Stemajapines A and C, has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netkib.ac.cn Since NO is produced by the enzyme nitric oxide synthase (NOS), this effect points toward enzyme inhibition.

The table below shows the inhibitory activities of several Stemona alkaloids on NO production.

CompoundIC₅₀ (µM) researchgate.net
Stemajapine A19.73 ± 3.53
Stemajapine B103.23 ± 3.06
Stemajapine C13.75 ± 0.24
Dexamethasone (Control)11.71 ± 0.05

Data represents the mean ± standard deviation of three independent experiments. researchgate.net

These findings indicate that certain this compound-related structures can inhibit biological pathways, likely through enzyme modulation, with potencies approaching that of the anti-inflammatory drug Dexamethasone. researchgate.net

Cellular signaling pathways are the complex communication networks that govern fundamental cellular activities and responses to external stimuli. nih.gov Bioactive compounds often function by modulating these pathways. oaepublish.com The anti-inflammatory effects observed for this compound-class alkaloids strongly suggest an interaction with key inflammatory signaling pathways. researchgate.netkib.ac.cn

One of the most important pathways in inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In immune cells like macrophages, stimulation by agents such as lipopolysaccharide (LPS) activates the NF-κB pathway. This leads to the translocation of NF-κB transcription factors into the nucleus, where they trigger the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response.

The demonstrated ability of Stemajapines A and C to inhibit LPS-induced NO production suggests that these compounds interfere with the NF-κB signaling cascade. researchgate.net By inhibiting this pathway, the alkaloids likely prevent the upregulation of iNOS and other inflammatory mediators, thereby exerting their anti-inflammatory effects. This modulation of a critical signaling hub highlights a key aspect of the molecular mechanism of this class of compounds.

Enzyme Inhibition Kinetics and Mechanisms

Cellular Effects and Mechanistic Studies in In Vitro Models

The investigation of a novel compound's effects at the cellular level is a foundational step in pharmacological research. In vitro models, which utilize cell cultures in a controlled laboratory setting, allow for the detailed study of molecular pathways affected by the compound. These studies can reveal how a substance influences fundamental cellular processes such as proliferation, programmed cell death, and inflammatory responses. For this compound, however, specific data detailing its direct effects in these areas is not extensively available in the current scientific literature. The following sections describe the established principles and pathways that would be investigated to characterize its activity.

Cell Cycle Modulation Studies (Excluding Clinical Outcomes)

The cell cycle is a highly regulated process that governs cell proliferation. nih.gov Uncontrolled proliferation is a hallmark of cancer, making cell cycle regulators attractive therapeutic targets. nih.gov The cycle is divided into distinct phases (G1, S, G2, and M), and its progression is controlled by the interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net External compounds can interfere with this process, often by activating cell cycle checkpoints, which are surveillance mechanisms that can halt the cycle if damage or other issues are detected. nih.gov Key regulatory proteins involved in these checkpoints include p53 and the retinoblastoma protein (pRb), as well as various CDK inhibitors like p21 and p27. nih.gov

While it is hypothesized that natural compounds may exert their effects by altering the expression or activity of these key regulatory proteins, leading to cell cycle arrest, specific studies detailing the impact of this compound on cell cycle progression, or its effect on specific cyclins, CDKs, or checkpoint proteins, are not documented in the available peer-reviewed literature.

Apoptosis Induction Pathways in Cellular Systems (Excluding Clinical Outcomes)

Apoptosis is a form of programmed cell death that is essential for removing damaged or unnecessary cells without causing inflammation. teachmeanatomy.infoaging-us.com Dysregulation of apoptosis is a factor in numerous diseases, including cancer, where cells evade this process. anygenes.com There are two primary pathways that can initiate apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.net

The extrinsic pathway is triggered by the binding of external ligands, such as Tumor Necrosis Factor (TNF-α), to death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. aging-us.comanygenes.com The intrinsic pathway is activated by internal cellular stressors like DNA damage or oxidative stress. teachmeanatomy.inforesearchgate.net This stress converges on the mitochondria, leading to the release of cytochrome c, which forms a complex called the apoptosome and activates the initiator caspase-9. aging-us.comresearchgate.net Both pathways ultimately converge to activate executioner caspases, such as caspase-3, which dismantle the cell in a controlled manner. aging-us.com The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) is a critical regulator of the intrinsic pathway. teachmeanatomy.infoharvard.edu

Although many natural compounds are studied for their ability to induce apoptosis through these mechanisms, specific research identifying which of these pathways this compound may activate, or its effects on specific caspases or Bcl-2 family proteins, has not been reported in the available scientific literature.

Inflammatory Mediator Modulation in Cellular Assays

Inflammation is a critical immune response, but its dysregulation can lead to chronic disease. The response involves a complex interplay of signaling molecules, including pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α. nih.gov Chemical compounds can modulate this process by inhibiting the production of these pro-inflammatory mediators or by promoting the release of anti-inflammatory cytokines. nih.govnih.gov

Studies on herbal formulas provide some context in this area. For instance, the herbal formula PM014, which contains an extract from the root of Stemona sessilifolia (a plant from the same family as the source of this compound), was shown in a murine model of asthma to reduce the levels of Th2 cytokines such as IL-4, IL-5, and IL-13. researchgate.net Another compound from this plant, Protostemonine (B150507), was found to inhibit lipopolysaccharide-induced macrophage activation in vitro. researchgate.net However, direct studies on this compound's ability to modulate specific inflammatory mediators in cellular assays are absent from the current literature.

Pharmacodynamic (PD) Biomarker Identification in Preclinical In Vivo Models

Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response to a therapeutic agent. nih.gov In preclinical in vivo models, such as studies involving laboratory animals, these biomarkers are crucial for understanding a compound's mechanism of action and for bridging the gap between preclinical findings and potential clinical applications. crownbio.comresearchgate.net

Molecular Biomarker Validation in Animal Models

The validation of molecular biomarkers is a critical step in drug development. nih.gov This process often involves using high-fidelity animal models, such as patient-derived xenografts (PDX), where tumor tissue from a human patient is implanted into an immunodeficient mouse. crownbio.commdpi.com These models allow researchers to study how a compound affects a human-derived tumor in a living system and to identify molecular changes (e.g., in gene expression or protein levels) that correlate with the drug's effect. researchgate.netcrownbio.com The goal is to find reliable biomarkers that can predict a therapeutic response. taconic.com Techniques like immunohistochemistry (IHC), FISH/ISH, and various genomic analyses are used to measure these potential biomarkers in tissue samples. precisionformedicine.com Despite the importance of this process, there are no published studies that identify or validate specific molecular pharmacodynamic biomarkers for this compound in animal models.

Translational Biomarker Research in Preclinical Settings

Translational biomarker research aims to ensure that the insights gained from preclinical models can be successfully applied in a clinical context. nih.govnih.gov A key challenge is that many promising biomarkers identified in laboratory or animal studies fail to show the same utility in human trials due to biological differences between species. crownbio.com Therefore, a "fit-for-purpose" approach is often used, where biomarkers are carefully selected and validated in preclinical studies with the specific intention of being used in clinical trials to monitor drug effects or stratify patient populations. nuvisan.comcriver.com This process helps to de-risk clinical trials and supports more personalized medicine. crownbio.com For this compound, the foundational preclinical in vivo studies required to identify candidate biomarkers for translation have not yet been reported in the scientific literature.

Note on Data Tables: Interactive data tables based on detailed research findings have not been included, as specific quantitative data for this compound regarding cell cycle modulation, apoptosis induction, inflammatory mediator levels, or validated biomarkers are not available in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Maistemonine

Rational Design and Synthesis of Maistemonine Analogues

The rational design of this compound analogues aims to explore the chemical space around the natural product's core structure to identify key structural motifs responsible for its biological effects and to potentially develop derivatives with improved potency or selectivity. This exploration is achieved through both the isolation of naturally occurring analogues and the total synthesis of designed molecules. wikipedia.org

The total synthesis of (±)-maistemonine has been a significant achievement, providing a pathway to produce not only the natural product itself but also related compounds. nih.govrsc.org Synthetic strategies have been developed to construct the characteristic pyrrolo[1,2-a]azepine core and the spiro-γ-butyrolactone moiety. acs.orgnih.gov A key aspect of this work is the ability to divergently synthesize other Stemona alkaloids, such as (±)-stemonamide, from a common intermediate, allowing for systematic structural modifications. nih.govnih.gov

Furthermore, nature itself provides analogues that inform SAR studies. For instance, three degraded this compound-class alkaloids, named stemjapines A, B, and C, were isolated from the roots of Stemona japonica. researchgate.netkib.ac.cn These compounds lack the spiro-lactone ring and skeletal methyl group found in this compound, and their discovery points to a natural pathway for generating diverse Stemona alkaloids. researchgate.netresearchgate.net The evaluation of their biological activities provides direct insight into the importance of these structural features. For example, stemjapines A and C have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production. researchgate.net

Table 1: Anti-inflammatory Activity of this compound Analogues Data sourced from Tan et al., 2023. researchgate.net

Compound IC₅₀ (μM) for NO Inhibition
Stemajapine A 19.7
Stemajapine C 13.8
Dexamethasone (Control) 11.7

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By analyzing how variations in physicochemical properties (such as steric, electronic, and hydrophobic factors) across a set of molecules relate to changes in their activity, QSAR models can predict the activity of new, unsynthesized compounds. collaborativedrug.com

For Stemona alkaloids, QSAR studies have been employed to understand the structural requirements for their biological effects, such as insecticidal and antitussive activities. ga-online.org A QSAR model correlates the computed binding affinities of ligands to a receptor surface with their experimental bioactivity data. ga-online.org Although specific QSAR models focusing exclusively on this compound are not extensively detailed in the literature, the methodology has been applied to the broader class of Stemona alkaloids. ga-online.orgresearchgate.net Such models are crucial for rationally guiding the synthesis of new analogues by identifying which structural modifications are most likely to enhance a desired biological effect. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the atomic level. nih.govparssilico.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov3ds.comnih.gov

In one in silico study, this compound was investigated as a potential inhibitor of the N1 neuraminidase of the H5N1 avian influenza virus. scielo.br Molecular docking was used to predict the binding affinity of this compound to the enzyme's active site. The study reported a binding energy (ΔG) for this compound, comparing it to other Stemona alkaloids and known antiviral drugs. scielo.br

Table 2: Comparative Docking Results Against H5N1 Neuraminidase Data sourced from Ponnusamy et al., 2013. scielo.br

Compound Binding Energy (ΔG) in Kcal/mol
Croomine -7.45
Stemonine -7.41
This compound Non-Mutagen (Binding Energy not specified in abstract)
Zanamivir (Control) -6.60
Oseltamivir (Control) -4.85

While the specific binding energy for this compound was not detailed in the available abstract, its inclusion in the study highlights the use of docking to screen for potential activities. scielo.br The combination of docking with MD simulations can further refine these predictions, assessing the stability of the predicted binding poses and calculating more accurate binding free energies. nih.gov This integrated approach is a cornerstone of modern drug discovery, enabling the virtual screening of compounds and providing a mechanistic understanding of their interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Pharmacophore Mapping and Essential Structural Features for Activity

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For the anti-inflammatory activity of this compound-class alkaloids, research suggests that the key pharmacophore may reside in the aliphatic side chain and its spatial orientation. researchgate.net

The core structure of this compound consists of several key features:

A pyrrolo[1,2-a]azepine nucleus, which forms the foundational skeleton of many Stemona alkaloids. clockss.org

A spiro-lactone ring. researchgate.net

An α-methyl-γ-butyrolactone moiety attached as a side chain. acs.org

The importance of these features is elucidated by comparing the activity of this compound to its natural analogues. The stemjapines, which lack the spiro-lactone ring and a skeletal methyl group, still exhibit anti-inflammatory activity, though with different potencies. researchgate.net This suggests that while the core azepine ring system is likely crucial, the spiro-lactone moiety may modulate the potency of the compound. The synthesis and biological evaluation of further analogues with systematic modifications to each of these structural units are necessary to build a comprehensive pharmacophore model.

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the biological activity of natural products. nih.govijpsjournal.commhmedical.com The specific shape of a molecule determines how it interacts with chiral biological targets like enzymes and receptors. mhmedical.com

The significance of stereochemistry for this compound is evident from the existence and synthesis of its stereoisomers, particularly isothis compound. acs.orgresearchgate.net Isothis compound is an epimer of this compound, differing in the configuration at the C-12 carbon atom within the butyrolactone side chain. acs.org The total synthesis of (±)-maistemonine also yielded (±)-isothis compound through epimerization, allowing for the study of this specific stereochemical change. acs.orgnih.gov

The fact that both this compound and isothis compound have been isolated from natural sources underscores the subtle biosynthetic control over stereochemistry. researchgate.net Furthermore, studies on related Stemona alkaloids have demonstrated that the stereochemistry at other positions, such as C-3 and C-9a, is also labile and can have a profound impact on the molecule's stability and structure. clockss.org Any difference in the biological activity between this compound and isothis compound would directly demonstrate that the specific stereochemical configuration of the side chain is a critical determinant for its interaction with biological targets. Generally, for chiral compounds, one stereoisomer is often significantly more potent than its counterpart. nih.gov

Advanced Analytical Methodologies in Maistemonine Research

Quantitative Analysis of Maistemonine in Biological Matrices (Research Focus)

Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue is fundamental for pharmacokinetic and metabolic studies. The low concentrations typically encountered in these samples require highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of alkaloids like this compound. researchgate.net It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. bioanalysis-zone.comnih.gov This combination allows for the precise measurement of this compound, even at trace levels, by minimizing interference from endogenous matrix components. nih.govchromatographyonline.com The method typically involves a protein precipitation or liquid-liquid extraction step to clean up the biological sample, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool, particularly for volatile or semi-volatile compounds. thermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. GC-MS offers excellent chromatographic resolution and, when operated in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits, making it suitable for trace analysis. technologynetworks.comnih.gov The choice between LC-MS/MS and GC-MS often depends on the specific characteristics of the analyte and the biological matrix . nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
ParameterCondition
Chromatographic ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient elution with Acetonitrile (B52724) and water (containing 0.1% Formic Acid)
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS Transition (MRM)Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values for this compound would be determined experimentally)
Internal StandardA structurally similar compound or a stable isotope-labeled this compound

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test a large number of compounds for a specific biological activity. wikipedia.orgbmglabtech.com Developing an HTS assay for this compound or related Stemona alkaloids can accelerate the discovery of new therapeutic leads. nih.govevotec.com Given the reported anti-inflammatory properties of this compound-class alkaloids, an HTS assay could be designed to identify compounds that inhibit specific inflammatory targets, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines. kib.ac.cn The process involves miniaturizing the assay into a microplate format (e.g., 384- or 1536-well plates) and using a sensitive detection method, such as fluorescence or luminescence, to measure the compound's effect. nih.gov

Table 2: Hypothetical HTS Assay Design for this compound Analogues
Assay ComponentDescription
TargetPurified COX-2 Enzyme
PrincipleFluorometric detection of prostaglandin (B15479496) E2 production
Plate Format384-well microplate
Compound LibraryLibrary of synthetic this compound analogues and other Stemona alkaloids
ControlsPositive Control (e.g., Celecoxib), Negative Control (DMSO vehicle)
ReadoutFluorescence intensity measured by a plate reader

LC-MS/MS and GC-MS for Trace Analysis

Purity Profiling and Impurity Identification in this compound Samples

Ensuring the purity of a drug substance is critical for research, as impurities can have their own pharmacological or toxicological effects, confounding experimental results. biomedres.us Impurity profiling involves the detection, identification, and quantification of each impurity in the this compound sample. resolvemass.ca

A single chromatographic method may not be sufficient to separate all potential impurities from the main compound, especially if they are structurally related. Orthogonal chromatography employs two or more separation systems with different selectivity mechanisms to enhance the resolution of complex mixtures. nih.gov For this compound, this could involve using a C18 column (which separates based on hydrophobicity) as a primary method, and a phenyl-hexyl or a polar-embedded column as an orthogonal method. Varying the mobile phase pH or organic modifier (e.g., using methanol (B129727) instead of acetonitrile) can also create orthogonal selectivity. This approach increases the confidence that no impurities are co-eluting with the this compound peak.

Table 3: Example of Orthogonal Chromatographic Systems for this compound Purity Analysis
SystemPrimary MethodOrthogonal Method
Stationary PhaseReversed-Phase C18Phenyl-Hexyl or HILIC
Mobile Phase A0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase BAcetonitrileMethanol
Separation PrinciplePrimarily hydrophobic interactionsπ-π interactions, polar interactions

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for impurity profiling. biomedres.usbiomedres.us LC-MS is particularly powerful, as it provides not only the retention time of an impurity but also its mass-to-charge ratio, which gives a clue to its molecular weight. resolvemass.casterlingpharmasolutions.com High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further aiding in the identification of unknown impurities. biomedres.us When combined with tandem MS (MS/MS), fragmentation patterns can be generated, which offer structural information about the impurity, helping to elucidate its identity without the need for isolation and full characterization by NMR.

Table 4: Illustrative Data from LC-HRMS Purity Assessment of a this compound Sample
Peak No.Retention Time (min)Observed m/z [M+H]⁺Area %Proposed Identity
15.8(e.g., 404.2377)0.15Process Impurity A (e.g., Isomer)
27.2(e.g., 420.2326)99.75This compound
38.1(e.g., 436.2275)0.10Degradation Product B (e.g., Oxidized form)

Note: m/z values are illustrative and would need to be determined experimentally.

Orthogonal Chromatographic Techniques for Impurity Isolation

Stability and Degradation Studies of this compound under Research Conditions

Understanding the stability of this compound is crucial for defining proper storage and handling conditions and for developing stable formulations. researchgate.net Stability-indicating methods, typically HPLC-based, are developed to separate the intact compound from any degradation products that may form over time or under stress. openaccessjournals.comchemmethod.comjournaljpri.com Forced degradation studies are a key component of this process. openaccessjournals.com In these studies, this compound is exposed to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation. openaccessjournals.com Identifying the resulting degradants helps to understand the degradation pathways and validates the analytical method's ability to detect any loss of purity. thieme-connect.com For example, the lactone rings present in many Stemona alkaloids could be susceptible to hydrolysis under acidic or basic conditions. thieme-connect.com

Table 5: Typical Forced Degradation Study Design for this compound
Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60 °COpening of lactone rings
Base Hydrolysis0.1 M NaOH, room temperatureOpening of lactone rings
Oxidation3% H₂O₂, room temperatureFormation of N-oxides or other oxidation products
Thermal DegradationSolid state, 80 °CEpimerization or other heat-induced rearrangements
PhotodegradationICH Q1B conditions (UV/Vis light)Formation of photosensitive degradation products

Interdisciplinary Research Perspectives and Novel Research Applications of Maistemonine

Maistemonine as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems. wikipedia.org These tools are pivotal in understanding the function of proteins and their roles in cellular pathways. wikipedia.orgnih.gov

Development of Affinity-Based Probes for Target Engagement

Affinity-based probes (AfBPs) are indispensable tools in chemical biology for identifying and studying protein targets. rsc.orgnih.gov These probes are typically designed with three key components: a reactive group for covalent binding, a ligand scaffold for selective targeting, and a reporter group for detection. nih.govfrontiersin.org The development of AfBPs for a specific target, such as this compound, often involves synthesizing various derivatives to achieve optimal target engagement and selectivity. frontiersin.org

The core principle of an affinity-based probe is to use the inherent affinity of a ligand for its protein target to facilitate the formation of a covalent bond. This is often achieved by incorporating a reactive "warhead" into the probe's structure that can react with nearby amino acid residues on the target protein. nih.govresearchgate.net Photo-crosslinkers are a common type of warhead that, upon UV irradiation, form a non-specific but irreversible covalent bond with the target protein. researchgate.net

The modular synthesis of these probes, where different building blocks containing the ligand, reactive group, and reporter tag are combined, has streamlined their development. frontiersin.org This approach allows for the rapid generation of a library of probes to identify the most effective one for a particular target.

Table 1: Components of a Typical Affinity-Based Probe

ComponentFunctionExample
Ligand Scaffold Provides selectivity for the target protein.This compound
Reactive Group (Warhead) Forms a covalent bond with the target protein.Photo-crosslinker, electrophilic group
Reporter Group Enables detection and analysis.Fluorophore (e.g., Cy5, TAMRA), Biotin

Utilizing this compound for Pathway Elucidation in Cellular Systems

Once a suitable affinity-based probe for this compound is developed, it can be a powerful tool for elucidating its mechanism of action and identifying its cellular targets. By treating cells with the this compound probe and then using techniques like proteomics, researchers can identify the proteins to which the probe has bound. This information is crucial for understanding the biological pathways that this compound modulates. nih.govfrontiersin.org

Chemoproteomics, a field that combines chemistry and proteomics, heavily relies on such probes to map the interactions of small molecules within a complex cellular environment. frontiersin.org This approach has been successfully used to elucidate the biosynthetic pathways of other natural products. frontiersin.org The insights gained from these studies can reveal novel therapeutic targets and provide a deeper understanding of cellular processes. nih.gov

Ecological and Chemoecological Significance

The interactions between organisms and their environment are fundamental to the balance of ecosystems. indiatimes.com These interactions can be between different species (interspecific) or within the same species (intraspecific) and include relationships like predation, competition, and symbiosis. indiatimes.comlibretexts.orgkhanacademy.org

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogens. nih.govscitechnol.cominteresjournals.org These defenses are often mediated by secondary metabolites, which are compounds not directly involved in the plant's primary growth and development. interesjournals.orgresearchgate.net These phytochemicals can act as toxins, deterrents, or feeding inhibitors. nih.govinteresjournals.org

Alkaloids, a diverse group of nitrogen-containing secondary metabolites, are well-known for their defensive properties. interesjournals.orgresearchgate.net this compound, being an alkaloid, likely plays a role in the defense mechanisms of the plant species that produce it. The production of such compounds can be induced by herbivore or pathogen attack, allowing the plant to mount a targeted defense. scitechnol.com Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules that regulate the production of these defensive compounds. mdpi.com

Table 2: Major Classes of Plant Secondary Metabolites in Defense

Class of CompoundExamplesDefensive Function
Alkaloids Nicotine, Caffeine, this compoundToxic to herbivores, feeding deterrent. interesjournals.org
Phenolics Flavonoids, TanninsAntimicrobial, UV protection, herbivore deterrent. interesjournals.org
Terpenoids Menthol, LimoneneRepellent, antimicrobial. interesjournals.orgresearchgate.net
Glucosinolates SinigrinToxic upon enzymatic hydrolysis.

Interactions within Ecosystems

The presence of defensive compounds like this compound can have cascading effects throughout an ecosystem. youtube.com By deterring herbivores, plants can influence the distribution and abundance of animal species. indiatimes.comyoutube.com This, in turn, can affect the predators that feed on those herbivores, creating a complex web of interactions. indiatimes.comyoutube.com

Furthermore, the release of phytochemicals into the soil can affect neighboring plants, a phenomenon known as allelopathy. scitechnol.com These chemical interactions can either inhibit or promote the growth of other plant species, thereby shaping the composition of the plant community. scitechnol.comquizlet.com

Advanced Delivery Systems for In Vitro and Preclinical Research (Excluding Clinical Use)

The effective delivery of compounds like this compound is crucial for in vitro and preclinical studies to ensure they reach their target cells and tissues in a controlled manner. nih.govcsic.es Various advanced delivery systems are being explored to improve the efficacy and specificity of compound delivery in a research setting.

These systems can be broadly categorized into viral and non-viral vectors. nih.govcsic.es Viral vectors, such as lentiviral and adenoviral vectors, leverage the natural ability of viruses to efficiently deliver genetic material into cells. nih.govcsic.es Non-viral methods include lipid nanoparticles, niosomes, and other nanocarriers that can encapsulate the compound of interest. mdpi.combiochempeg.com

For instance, magnetic nanoparticles can be incorporated into delivery systems to allow for magnetic targeting to specific sites and controlled release of the encapsulated compound. mdpi.com Raman microscopy is a valuable analytical technique to visualize the uptake and distribution of these delivery systems within cells and tissues. wiley.com

Nanoparticle Encapsulation for Controlled Release

The application of nanotechnology to complex natural compounds like this compound represents a frontier in interdisciplinary research, combining principles of materials science, chemistry, and pharmacology. While specific research on the nanoparticle encapsulation of this compound is still an emerging field, the potential for developing controlled-release formulations is significant. This approach could enhance the compound's utility in research settings by improving its stability, solubility, and providing sustained release profiles.

Polymeric nanoparticles are a versatile platform for encapsulating therapeutic agents. mdpi.com These particles can be engineered from a variety of biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), to protect the encapsulated compound from degradation and control its release over time. mdpi.com For a compound like this compound, which possesses anti-inflammatory properties, a controlled-release formulation could allow for prolonged exposure in in vitro and in vivo research models, reducing the need for frequent administration and maintaining steady concentrations.

The fabrication of this compound-loaded nanoparticles would likely involve methods such as emulsion solvent evaporation. nih.govdovepress.com In this process, the compound and a polymer would be dissolved in an organic solvent and emulsified in an aqueous phase to form nanoparticles. The characteristics of these nanoparticles, including size, surface charge, and drug loading, would be critical parameters to optimize. For instance, nanoparticle size influences cellular uptake and biodistribution, which are key factors in targeted delivery research.

Research into nanoencapsulated this compound would likely focus on characterizing the release kinetics of the compound from the polymeric matrix. This is often studied using in vitro models that simulate physiological conditions. The release profile can be tailored by altering the polymer composition and molecular weight. mdpi.com A sustained release, as depicted in the hypothetical data below, would be highly desirable for many research applications.

Hypothetical In Vitro Release Profile of this compound from PLGA Nanoparticles

Time (Hours)Cumulative Release (%)
15.2
621.5
1238.7
2460.1
4885.3
7295.8

This table is illustrative and represents a hypothetical sustained-release profile for research purposes.

Furthermore, the development of "smart" nanoparticles that release their payload in response to specific stimuli, such as pH or enzymes, could offer even more precise control in research applications. This is particularly relevant for studying the effects of this compound in specific cellular compartments or disease models characterized by unique microenvironments.

Liposomal Formulations for Enhanced Research Delivery

Liposomes are another advanced delivery system with significant potential for enhancing the research applications of this compound. These spherical vesicles, composed of one or more phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile platform for a wide range of molecules. mdpi.com Given the complex structure of this compound, liposomal encapsulation could improve its solubility and bioavailability in research settings. preprints.org

The development of liposomal this compound would involve optimizing the lipid composition to ensure high encapsulation efficiency and stability. nih.gov Factors such as the type of phospholipid, the inclusion of cholesterol to stabilize the bilayer, and the surface charge of the liposomes would need to be carefully considered. preprints.org For instance, the use of polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes can reduce clearance by the immune system, prolonging circulation time in in vivo studies. mdpi.com

One of the key advantages of liposomes is their ability to mimic biological membranes, which can facilitate cellular uptake. mdpi.com This is particularly beneficial for delivering compounds to specific cells or tissues of interest in research models. By modifying the surface of the liposomes with targeting ligands, such as antibodies or peptides, it is possible to achieve site-specific delivery, thereby increasing the local concentration of the compound and reducing potential off-target effects. nih.gov

Research into liposomal this compound would involve detailed characterization of the formulation's physicochemical properties and its performance in relevant biological systems. The table below illustrates the type of data that would be generated in such a study.

Hypothetical Characteristics of this compound-Loaded Liposomes

ParameterValue
Vesicle Size (nm)120 ± 15
Polydispersity Index (PDI)0.15
Zeta Potential (mV)-25.3
Encapsulation Efficiency (%)78.5

This table is illustrative and represents hypothetical data for a research-grade liposomal formulation.

The enhanced delivery provided by liposomal formulations could open up new avenues for investigating the biological activities of this compound. For example, in studies focused on its anti-inflammatory effects, targeted liposomes could be used to deliver the compound specifically to inflamed tissues, allowing for a more precise evaluation of its mechanisms of action.

Future Directions and Emerging Research Avenues for Maistemonine

Exploration of Novel Maistemonine-Type Alkaloids from Underexplored Sources

The discovery of new this compound-type alkaloids is an ongoing endeavor, with many plant species of the Stemona genus remaining underexplored. Phytochemical investigations into these untapped natural sources are crucial for expanding the known chemical diversity of this alkaloid class. For instance, species that have received limited scientific attention could harbor unique structural variants of this compound with potentially novel biological properties.

Recent studies have demonstrated the value of exploring different species within the Stemonaceae family. For example, investigations of Stemona japonica have led to the isolation of new alkaloids, some of which are degraded maistemonines. researchgate.net Similarly, research on Stemona parviflora has yielded novel parvistemoline-type alkaloids, highlighting the chemical richness of this genus. mdpi.com The exploration of Stemona saxorum from Vietnam has also resulted in the discovery of five new Stemona alkaloids. acs.org These findings underscore the potential for identifying additional novel compounds by systematically examining less-studied Stemona species. The isolation of protostemonamide from Stemona sessilifolia further illustrates the discovery of new protostemonine-type alkaloids. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Predictive Modeling: Machine learning algorithms can be trained on existing data of Stemona alkaloids and their biological activities to predict the potential bioactivity of newly discovered or hypothetical this compound analogues. researchgate.net

Generative Models for Novel Structures: Generative AI tools, such as MatterGen, can design novel molecular structures with desired properties, potentially leading to the creation of new this compound-based compounds with enhanced efficacy or novel mechanisms of action. microsoft.com

Accelerating Materials Discovery: AI can expedite the discovery of new materials, a principle that can be applied to the identification of novel catalysts or reagents for more efficient synthesis of this compound and its derivatives. technologynetworks.com

Sustainable Production Methodologies: Advancements in Biosynthesis and Chemo-enzymatic Synthesis

The sustainable production of this compound and its analogues is a critical consideration for future research. tum.de3ds.comkestria.com Traditional reliance on extraction from natural sources can be inefficient and environmentally burdensome. Therefore, the development of sustainable production methods, such as biosynthesis and chemo-enzymatic synthesis, is a key research priority. intretech.com

Biosynthesis: Understanding the biosynthetic pathways of this compound in Stemona plants can enable the development of microbial fermentation processes for its production. This approach offers a more sustainable and scalable alternative to chemical synthesis or extraction from plants.

Chemo-enzymatic Synthesis: This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgbeilstein-journals.orgfrontiersin.org Enzymes can be used to perform specific, stereoselective transformations that are challenging to achieve through conventional chemistry. beilstein-journals.orgnih.gov For instance, lipase-catalyzed epoxidation has been used in the synthesis of propenylbenzene derivatives. frontiersin.org The total synthesis of (±)-maistemonine has been achieved through a chemo-enzymatic approach, demonstrating the feasibility of this strategy. rsc.orgrsc.org This method allows for the creation of complex molecules like this compound in a more environmentally friendly and efficient manner. unibo.itthieme-connect.comresearchgate.net

Development of Next-Generation this compound Analogues with Enhanced Research Attributes

The development of novel this compound analogues with improved properties is a significant area of future research. acs.org By systematically modifying the this compound scaffold, researchers can create a library of compounds with a range of biological activities and physicochemical properties. The total synthesis of (±)-maistemonine, (±)-stemonamide, and (±)-isothis compound provides a platform for creating such analogues. nih.govacs.org

Key areas for the development of next-generation analogues include:

Structural Simplification: Simplifying the complex pentacyclic structure of this compound could lead to analogues that are easier to synthesize while retaining or even enhancing biological activity.

Targeted Modifications: Introducing specific functional groups to the this compound core could enhance its interaction with biological targets or improve its pharmacokinetic properties for research applications. The synthesis of various Stemona alkaloids, including (±)-maistemonine, has been a focus of synthetic chemists. oup.com

Exploration of Isomers: The synthesis and biological evaluation of different stereoisomers of this compound and its analogues could reveal important structure-activity relationships. unibo.it For example, isothis compound has been isolated and studied alongside this compound. mdpi.com

Collaborative Research Frameworks for Accelerating this compound Academic Progress

Advancing our understanding of this compound and its potential applications requires a multidisciplinary and collaborative approach. mchevidence.orgresearchgate.net Establishing collaborative research frameworks can bring together experts from various fields, including natural product chemistry, synthetic organic chemistry, computational chemistry, and biology, to tackle the complex challenges associated with this compound research. jcu.edu.au

These frameworks can facilitate:

Knowledge Sharing: Creating platforms for researchers to share data, methodologies, and insights can accelerate the pace of discovery.

Resource Pooling: Combining resources, such as compound libraries, analytical instrumentation, and high-throughput screening facilities, can enable more comprehensive and ambitious research projects.

Interdisciplinary Projects: Fostering collaborations between different research groups can lead to innovative approaches and a deeper understanding of the multifaceted nature of this compound. openlunar.org

By fostering a collaborative research environment, the scientific community can work together more effectively to unlock the full potential of this compound and its derivatives.

Q & A

Q. What spectroscopic techniques are essential for characterizing Maistemonine's structure?

this compound's structural elucidation relies on high-resolution mass spectrometry (HRESIMS) to confirm molecular formulas (e.g., [M+Na]+ ion at m/z 406.1631) and nuclear magnetic resonance (NMR) spectroscopy, including 1H^1 \text{H}-1H^1 \text{H} COSY, HMBC, and ROESY, to map carbon-hydrogen connectivity and stereochemistry. UV-Vis spectroscopy further distinguishes its chromophores from analogs like isothis compound .

Q. How do researchers distinguish this compound from structurally similar alkaloids?

Comparative analysis of NMR chemical shifts, particularly at C-13 (absence of methoxy groups) and C-5/C-9a positions, alongside UV spectral maxima, helps differentiate this compound from analogs. For example, compound 3 in lacks C-13 methoxy substitution but shares a pyrrolo[1,2-a]azepine core, identified via HMBC correlations .

Advanced Research Questions

Q. What methodological challenges arise in the total synthesis of this compound?

Key challenges include controlling stereochemistry during multi-step reactions (e.g., NaBH4_4CN-mediated reductions) and optimizing yields in cyclization steps (e.g., forming the α,β-unsaturated lactam ring). highlights critical intermediates (138 → 139 → 140) requiring precise reaction conditions (e.g., 50% concentration, 97% yield) to avoid side reactions .

Q. How can researchers resolve contradictions in structural data for this compound derivatives?

Discrepancies in NMR or UV data should be addressed through quantum chemical calculations (qcc NMR) and electronic circular dichroism (ECD) to validate stereoisomers. For instance, resolved the 9aS,12S configuration of stemajapine C by comparing experimental and computed Cotton effects .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

Follow guidelines from : document reaction conditions (catalysts, solvents, temperatures), characterize intermediates rigorously, and provide raw spectral data in supplementary materials. For example, ’s synthesis protocol specifies MeOTf as a catalyst and NaBH4_4CN for reductive steps .

Q. How do quantum chemical calculations enhance stereochemical assignments?

Density functional theory (DFT) calculations predict 13C^{13} \text{C} NMR shifts and ECD spectra for all possible stereoisomers. In , the 12S,9aS configuration was confirmed by <2 ppm deviation between computed and experimental NMR data .

Q. What strategies mitigate errors in NMR-based structural analysis?

Use high-field NMR instruments (≥500 MHz), cross-validate assignments via 2D experiments (HMBC, ROESY), and compare data with structurally characterized analogs. identified H-21/H-2 correlations to confirm the 3-methyl dihydrofuran-2-one ring .

Q. How can researchers validate the purity of synthesized this compound intermediates?

Combine HPLC with UV detection (e.g., 254 nm) and mass spectrometry. ’s intermediates (139, 140) were validated via HRESIMS and 1H^1 \text{H}-NMR integration to ensure >95% purity .

Q. What role does ROESY spectroscopy play in conformational analysis?

ROESY identifies spatial proximities (<4 Å) between non-adjacent protons, critical for determining relative configurations. In , ROESY correlations between H-12 and H-9a confirmed the fused-ring system’s planar geometry .

Q. How should researchers approach contradictory bioactivity data for this compound analogs?

Apply systematic statistical analysis (e.g., ANOVA for IC50_{50} values) and control variables such as cell line specificity and assay conditions. emphasizes rigorous data evaluation frameworks for reproducibility .

Methodological Guidelines

  • Data Reporting : Adhere to ’s standards: disclose raw spectral data, experimental parameters, and reproducibility metrics (e.g., yields, purity) .
  • Literature Review : Use databases (SciFinder, Reaxys) to cross-reference synthetic routes and spectral libraries, as per ’s criteria for chemical information retrieval .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) and report confidence intervals for bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.